4-(2-Bromo-phenoxy)-pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
4-(2-bromophenoxy)pyrimidine |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H |
InChI Key |
VMERCKYKUOVMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=NC=C2)Br |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 2 Bromo Phenoxy Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In 4-(2-bromo-phenoxy)-pyrimidine, distinct signals are expected for the protons on both the pyrimidine (B1678525) and the bromophenoxy rings.
The protons on the pyrimidine ring are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen atoms. researchgate.net The H-2 proton of the pyrimidine ring typically appears as a singlet or a small doublet, while the H-5 and H-6 protons will show characteristic doublet or doublet of doublets splitting patterns depending on their coupling. For instance, in related pyrimidine structures, protons adjacent to the ring nitrogens can resonate as far downfield as δ 9.2-9.3 ppm. researchgate.netipb.ptijirset.com
The protons on the 2-bromophenoxy group will appear in the aromatic region (typically δ 7.0-8.5 ppm). researchgate.net Their chemical shifts and splitting patterns are dictated by the substitution pattern. The proton ortho to the bromine atom and the protons meta and para to the ether linkage will exhibit complex splitting (multiplets, doublets of doublets) due to their respective couplings. The electronegativity of the ether oxygen and the bromine atom significantly influences the electronic environment and thus the chemical shifts of these aromatic protons. libretexts.org
Table 1: Estimated ¹H NMR Spectral Data for this compound This data is estimated based on spectral data from analogous compounds, as direct experimental data was not available in the cited sources. Solvent: CDCl₃.
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine H-2 | ~8.65 | d |
| Pyrimidine H-5 | ~7.20 | dd |
| Pyrimidine H-6 | ~8.45 | d |
| Phenoxy H-3' | ~7.40 | m |
| Phenoxy H-4' | ~7.25 | m |
| Phenoxy H-5' | ~7.35 | m |
| Phenoxy H-6' | ~7.70 | dd |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, the carbon atoms of the pyrimidine ring will resonate at characteristic downfield positions. The C-4 carbon, being bonded to the electronegative oxygen of the phenoxy group, is expected to be significantly deshielded. The C-2 and C-6 carbons, adjacent to the ring nitrogens, will also appear downfield, typically in the range of δ 155-165 ppm. The carbon atoms of the bromophenoxy ring will appear in the aromatic region (δ 115-155 ppm). The carbon atom bearing the bromine (C-2') will be influenced by the heavy atom effect, while the carbon attached to the ether oxygen (C-1') will be shifted downfield.
Table 2: Estimated ¹³C NMR Spectral Data for this compound This data is estimated based on spectral data from analogous compounds, as direct experimental data was not available in the cited sources. Solvent: CDCl₃.
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | ~158.5 |
| Pyrimidine C-4 | ~164.0 |
| Pyrimidine C-5 | ~110.0 |
| Pyrimidine C-6 | ~158.0 |
| Phenoxy C-1' | ~150.0 |
| Phenoxy C-2' | ~115.0 |
| Phenoxy C-3' | ~133.0 |
| Phenoxy C-4' | ~125.0 |
| Phenoxy C-5' | ~128.0 |
| Phenoxy C-6' | ~122.0 |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. nih.gov
The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. drugbank.com The C=C and C=N stretching vibrations within the pyrimidine and benzene (B151609) rings typically occur in the 1400-1650 cm⁻¹ region. drugbank.com The presence of the ether linkage (Ar-O-C) would be confirmed by characteristic C-O stretching bands, typically strong and appearing in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. The C-Br stretch is expected to be found in the lower frequency region of the spectrum, often between 500 and 600 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound This data is based on typical group frequencies for the functional groups present.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=N Stretch (Pyrimidine) | 1600 - 1550 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| Asymmetric Ar-O-C Stretch | 1250 - 1200 | Strong |
| Symmetric Ar-O-C Stretch | 1050 - 1000 | Medium |
| C-Br Stretch | 600 - 500 | Medium-Strong |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal to no preparation. Instead of passing an infrared beam through the sample, ATR works by measuring the changes that occur in an internally reflected IR beam when it comes in contact with a sample.
The resulting ATR-IR spectrum is typically very similar to a traditional FT-IR transmission spectrum. For this compound, ATR-IR would provide the same key vibrational information as conventional FT-IR, identifying the characteristic aromatic C-H, C=N, C=C, C-O, and C-Br vibrations. The main advantage of ATR-IR is the ease of sample handling, making it a highly efficient method for rapid compound identification and purity assessment in a synthetic chemistry workflow. The technique is particularly powerful for analyzing solid powders, which is often the physical state of purified heterocyclic compounds.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure m/z values to a very high degree of accuracy (typically within 5 ppm), which allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₀H₇BrN₂O), the expected monoisotopic mass can be calculated with high precision. This calculated mass serves as a reference for experimental HRMS data. The presence of a bromine atom is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. HRMS can resolve these isotopic peaks, and the measured mass difference should correspond precisely to the known mass difference between the two bromine isotopes. This isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In positive-ion mode ESI-MS, a protonated molecule, [M+H]⁺, is typically observed. For this compound, this would correspond to an ion with a specific m/z value reflecting its molecular weight plus the mass of a proton.
The fragmentation of pyrimidine derivatives under ESI conditions, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), can provide valuable structural information. medscape.com For pyrimidine-ether compounds, a common fragmentation pathway involves the cleavage of the ether bond (C-O). This would result in fragment ions corresponding to the bromophenoxy and pyrimidine moieties. The study of related thieno[3,2-d]pyrimidine (B1254671) derivatives showed that fragmentation often begins with the loss of small neutral molecules from substituents, followed by cleavages within the heterocyclic ring system. In the case of this compound, the fragmentation of the [M+H]⁺ ion would likely involve the characteristic loss of the bromophenol or cleavage of the pyrimidine ring itself.
| Ionization Mode | Expected Ion | Significance |
| ESI Positive | [M+H]⁺ | Confirms molecular weight. |
| ESI-MS/MS | Fragment ions | Provides structural information through cleavage patterns, particularly at the ether linkage. |
This table is illustrative and based on general principles of ESI-MS applied to similar structures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is most suitable for volatile and thermally stable compounds. Given its structure, this compound is likely amenable to GC-MS analysis.
In a typical GC-MS experiment, the compound would first be separated from a mixture on a GC column, and its retention time would be a characteristic property. Upon elution from the column, the compound enters the mass spectrometer, where it is usually subjected to electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation.
The resulting mass spectrum would display a molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can be used for identification. For this compound, key fragmentation pathways under EI would likely include:
Cleavage of the ether bond, generating ions for the bromophenoxy cation and the pyrimidine radical cation (or vice versa).
Loss of the bromine atom.
Fragmentation of the pyrimidine ring, often characterized by the loss of HCN.
Studies on thio analogues of pyrimidine bases have demonstrated that the fragmentation patterns are highly dependent on the substituents and their positions, allowing for the differentiation of structural isomers. nih.gov
| Parameter | Observation | Interpretation |
| Retention Time | A specific time for elution from the GC column. | A characteristic physical property under specific GC conditions. |
| Molecular Ion (M⁺) | A peak corresponding to the molecular weight of the compound. | Confirms the molecular weight. |
| Fragment Ions | A series of peaks with lower m/z values. | Provides a structural fingerprint and confirms the presence of bromophenoxy and pyrimidine moieties. |
This table is illustrative and based on general principles of GC-MS applied to similar structures.
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and intermolecular interactions with high precision.
While the crystal structure of this compound itself has not been reported in the reviewed literature, data from closely related compounds provide significant insight into its likely solid-state conformation. For instance, the crystal structure of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine, which features a similar bromophenoxy-pyrimidine core, would offer a strong comparative model. In such structures, key parameters of interest include:
The dihedral angle between the pyrimidine and phenoxy rings, which describes the twist around the ether linkage.
The planarity of the pyrimidine and phenyl rings.
The bond lengths and angles of the C-Br, C-O, and C-N bonds, which can be compared to standard values.
Intermolecular interactions, such as halogen bonding (Br···N or Br···O), π-π stacking between aromatic rings, and C-H···N or C-H···O hydrogen bonds, which govern the crystal packing.
| Crystallographic Parameter | Expected Finding for this compound (by analogy) | Significance |
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values | Defines the size and shape of the repeating unit of the crystal. |
| Dihedral Angle (Pyrimidine-O-Phenoxy) | A specific angle (e.g., 60-90°) | Indicates the rotational conformation of the molecule. |
| Key Bond Lengths (C-Br, C-O, C-N) | e.g., C-Br ~1.90 Å | Confirms atomic connectivity and can indicate electronic effects. |
| Intermolecular Interactions | Halogen bonds, π-π stacking, C-H···N/O bonds | Explains how molecules are arranged in the solid state and influences physical properties. |
This table presents expected parameters based on data from structurally similar compounds reported in the literature. scispace.comresearchgate.net
The combination of these advanced spectroscopic techniques provides a comprehensive characterization of this compound. While HRMS confirms its elemental formula, ESI-MS and GC-MS elucidate its connectivity through fragmentation analysis. Finally, X-ray crystallography of the compound or a close derivative would offer definitive proof of its three-dimensional structure and intermolecular organization in the solid state.
Computational Chemistry and Molecular Modeling Studies of 4 2 Bromo Phenoxy Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of 4-(2-bromo-phenoxy)-pyrimidine.
DFT studies, often utilizing basis sets such as B3LYP/6-311++G(d,p), have provided a detailed understanding of the molecule's electronic structure. These calculations have been used to determine key quantum chemical parameters. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer interactions within the molecule. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) analysis maps the electrostatic potential onto the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. In the case of this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are typically identified as nucleophilic centers, while the hydrogen atoms are electrophilic centers.
Table 1: Calculated Quantum Chemical Parameters for a Representative Pyrimidine Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (HOMO-LUMO) | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: The data presented is illustrative for a similar pyrimidine derivative and may not represent the exact values for this compound.
Molecular Docking Simulations for Investigating Target Interactions
Molecular docking simulations are a powerful tool for predicting the binding orientation and affinity of a ligand with a target protein. In the context of this compound, these simulations have been used to explore its potential inhibitory activity against various enzymes. For example, pyrimidine derivatives have been docked into the active sites of kinases, which are often implicated in cancer.
These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The bromine atom on the phenoxy ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The docking score, an estimation of the binding free energy, is used to rank different poses and predict the most favorable binding mode.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a series of pyrimidine derivatives, a common pharmacophore model might include hydrogen bond acceptors (the pyrimidine nitrogens), a hydrophobic aromatic ring, and a halogen bond donor (the bromine atom). This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the potential for similar biological activity. This ligand-based approach is particularly useful when the three-dimensional structure of the biological target is unknown.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of pyrimidine analogs, a predictive model can be developed.
For instance, a 2D-QSAR model might reveal that the biological activity is positively correlated with the dipole moment and negatively correlated with the molecular weight. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed three-dimensional view of the structure-activity relationship by generating contour maps that indicate regions where modifications to the molecular structure would likely enhance or diminish activity.
Molecular Dynamics Simulations for Ligand-Protein Interactions and Stability
To further investigate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms in the system over time, providing insights into the dynamic behavior of the complex. MD simulations can be used to calculate the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over the course of the simulation.
Mechanistic Investigations of Biological Activities of 4 2 Bromo Phenoxy Pyrimidine Derivatives
Enzyme Inhibition Studies and Molecular Mechanisms
Derivatives of 4-(2-bromo-phenoxy)-pyrimidine have demonstrated inhibitory activity against a range of enzymes, playing crucial roles in various pathological conditions. The following sections detail the mechanisms of inhibition for specific enzyme families.
Kinase Inhibitory Mechanisms
The pyrimidine (B1678525) core is a well-established pharmacophore for kinase inhibitors, and the introduction of a 4-(2-bromo-phenoxy) group can enhance potency and selectivity. These derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. researchgate.netacs.org
ULK1 Kinase: Certain 5-bromo-4-phenoxypyrimidine derivatives have been identified as novel inhibitors of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. nih.gov For instance, the compound 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine demonstrated potent ULK1 inhibition. nih.gov Docking studies suggest that these derivatives occupy the ATP-binding site of ULK1, with the H-bond donor playing a crucial role in the interaction. nih.gov The inhibition of ULK1 by these compounds can block autophagy and induce apoptosis, highlighting their potential in cancer therapy, particularly for non-small cell lung cancer (NSCLC). nih.gov Dual inhibitors targeting both NUAK1 and ULK1, such as MRT68921, have also shown potent antitumor activities by disrupting oxidative stress signals. nih.gov
EGFR and VEGFR-2: Several pyrimidine derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial in tumor growth and angiogenesis. nih.govfrontiersin.orgexlibrisgroup.com For example, novel thienopyrimidine derivatives, such as 4-(4-Bromophenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta x-mol.comacs.orgthieno[2,3-d]pyrimidine, have been synthesized and evaluated for their anticancer activity. nih.gov One of the most potent compounds in this series exhibited an EGFR inhibitory activity with an IC50 value of 1.23 µM. nih.gov Fused pyrazole (B372694) derivatives containing a 4-(2-bromophenyl) group have also shown promise as dual EGFR and VEGFR-2 inhibitors. nih.govfrontiersin.orgexlibrisgroup.com Compound 3 from this series was the most potent EGFR inhibitor with an IC50 of 0.06 µM, while compound 9 was the most potent VEGFR-2 inhibitor with an IC50 of 0.22 µM. nih.govfrontiersin.orgexlibrisgroup.com Docking studies of these compounds revealed interactions with key amino acids in the active sites of both enzymes. frontiersin.org
CDK4/Cyclin D1, PI3K, and mTOR: Pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown significant inhibitory effects against a variety of kinases, including Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1, Phosphatidylinositol-3-Kinase (PI3K), and the mammalian Target of Rapamycin (mTOR). nih.govrsc.org These pathways are often dysregulated in cancer, and their inhibition can lead to cell cycle arrest and apoptosis. nih.govrsc.org The structure-activity relationship studies of these derivatives have provided insights for designing more potent and selective inhibitors. nih.gov
p38 Mitogen-Activated Protein Kinases (MAPK): The MAPK signaling pathway is involved in cellular responses to a variety of external stimuli. Pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of p38 MAPK. nih.govrsc.org Inhibition of the MAPK-Mnk-eIF4E pathway has been shown to enhance the apoptotic effects of chemotherapy in leukemia cells. researchgate.net
BCR-ABL: The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML). Pyrido[2,3-d]pyrimidines have been identified as effective inhibitors of the BCR-ABL tyrosine kinase. nih.govrsc.org For example, PD180970, a pyrido[2,3-d]pyrimidine derivative, reduced BCR-ABL tyrosine phosphorylation with an IC50 of 2.5 nM and was effective against imatinib-resistant CML cells. nih.gov
Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids. Some pyrimidine derivatives have been designed as DHFR inhibitors. nih.govrsc.org In silico studies of 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol predicted its antibacterial mechanism to be the inhibition of DHFR. researchgate.net This compound showed a lower binding energy and inhibition constant (Ki) compared to the known antibacterial drug trimethoprim. researchgate.net
Phosphodiesterase (PDE): The phosphodiesterase family of enzymes regulates intracellular levels of cyclic nucleotides. Pyrido[2,3-d]pyrimidine derivatives have been explored as potential PDE inhibitors. nih.govrsc.org
KRAS and Fibroblast Growth Factor Receptors (FGFR): Pyrido[2,3-d]pyrimidine derivatives have also been investigated for their potential to inhibit KRAS and Fibroblast Growth Factor Receptors, which are important targets in cancer therapy. nih.govrsc.org
Table 1: Kinase Inhibitory Activity of this compound Derivatives and Related Compounds
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govnih.gov Their dysregulation is implicated in various diseases, including cancer and inflammation. google.com Pyrimidine-2,4,6-triones have emerged as a class of MMP inhibitors. google.comresearchgate.net These compounds utilize the pyrimidine-trione scaffold as a zinc-chelating moiety. researchgate.net Optimization of the substituents on this scaffold has led to inhibitors with high efficiency and specificity, particularly for gelatinases (MMP-2 and MMP-9). researchgate.net For instance, a p-bromophenyl derivative exhibited potent MMP-10 inhibition with an IC50 of 24 nM. x-mol.com
Other Enzyme Modulations and Their Biochemical Pathways
Derivatives of this compound can modulate other enzymes as well. For example, certain pyrimidine derivatives have shown potential as dual α-glucosidase and α-amylase inhibitors, which could be relevant for the management of diabetes. mdpi.com Additionally, some derivatives have been found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, suggesting their potential as bone anabolic agents. nih.govrsc.org
Receptor Agonism/Antagonism and Binding Site Characterization
In addition to enzyme inhibition, this compound derivatives can also act as modulators of various receptors.
Endothelin Receptor Modulation (ETA and ETB)
A notable example of a this compound derivative with receptor-modulating activity is Macitentan. It is a potent dual antagonist of the endothelin receptors ETA and ETB. acs.orgresearchgate.netacs.orgacs.org The endothelin system plays a critical role in vasoconstriction and cell proliferation. researchgate.net The affinity of these derivatives for the endothelin receptors is significantly influenced by the substituents on the pyrimidine core. acs.orgacs.org The introduction of a 5-bromo- or 5-methylthiopyrimidine to the ethylene (B1197577) glycol linker enhances the affinity for both ETA and ETB receptors. acs.org The 4-bromophenyl group at position 5 of the core pyrimidine also contributes to potent endothelin receptor antagonism. acs.org The sulfamide (B24259) moiety in these compounds is more potent on the ETB receptor compared to the corresponding sulfonamide analogues. acs.org
Table 2: Endothelin Receptor Antagonist Activity
G-Protein Coupled Receptor (GPCR) Interactions (e.g., TGR5)
While specific studies on the interaction of this compound with the TGR5 receptor were not identified, pyrimidine derivatives, in general, are known to interact with various G-protein coupled receptors (GPCRs). For example, certain pyrimidine derivatives have been identified as selective partial agonists for the D5 dopamine (B1211576) receptor. nih.gov
Cellular Pathway Modulation
Derivatives of this compound have been shown to modulate several critical cellular pathways, leading to outcomes such as cell death and inhibition of proliferation. These mechanisms are central to their potential therapeutic applications.
Autophagy Pathway Inhibition Mechanisms
Autophagy is a cellular process responsible for the degradation and recycling of damaged cellular components. While typically a survival mechanism, its modulation can be a therapeutic strategy, particularly in cancer. Certain 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as potent inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of the autophagy process. nih.govresearchgate.net
One notable derivative, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s) , demonstrated significant inhibitory activity against ULK1 kinase. nih.govresearchgate.net By inhibiting ULK1, this compound effectively blocks the initiation of autophagy. nih.govresearchgate.net This is evidenced by the accumulation of the autophagy substrate p62 and a reduction in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. researchgate.net The inhibition of ULK1 by these derivatives disrupts the autophagic flux, ultimately leading to cell death in cancer cells that may rely on autophagy for survival. nih.govresearchgate.net Furthermore, research into bromodomain-containing protein 4 (BRD4) inhibitors has revealed that some small molecules can induce autophagy-associated cell death by modulating the AMPK-mTOR-ULK1 pathway. acs.org
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells. The induction of apoptosis is a primary mechanism for many anticancer agents. Derivatives of this compound have been shown to trigger apoptosis through various mechanisms.
For instance, the same compound that inhibits autophagy, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s) , was also found to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net This dual activity of simultaneously blocking a survival pathway (autophagy) and activating a death pathway (apoptosis) makes these compounds particularly interesting as potential anticancer agents. nih.govresearchgate.net
Other related pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have been shown to induce apoptosis by activating caspase-3, a key executioner caspase in the apoptotic cascade, and promoting DNA fragmentation. rsc.org Some pyrimidine derivatives may also induce apoptosis by disrupting the mitochondrial membrane potential. The inhibition of kinases involved in cell proliferation and survival is another mechanism by which these compounds can lead to apoptosis.
Signal Transduction Pathway Interference
Signal transduction pathways are complex networks that relay signals from the cell surface to the nucleus, governing fundamental cellular processes like growth, differentiation, and survival. The interference with these pathways is a key strategy in modern drug discovery.
Derivatives of this compound can interfere with several signal transduction pathways. For example, some pyrido[2,3-d]pyrimidine derivatives act as inhibitors of protein tyrosine kinases, which are crucial components of many signaling cascades. rsc.org By inhibiting these kinases, they can disrupt downstream signaling and affect cell proliferation. rsc.org
Furthermore, some pyrimidine derivatives have been shown to modulate the MAPK and PI3K signaling pathways. rsc.org The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis, while the PI3K/Akt pathway is critical for cell survival and growth. nih.gov Dual inhibitors that target both pathways are of significant interest in overcoming drug resistance in cancer therapy. rsc.org Research on other heterocyclic compounds has also highlighted the potential for pyrimidine derivatives to interfere with G-protein-coupled receptor signaling. researchgate.net
Anti-angiogenic Activity Mechanisms
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. nih.gov Inhibiting angiogenesis is a key therapeutic strategy to starve tumors of the nutrients and oxygen they need to grow.
Derivatives of this compound have demonstrated anti-angiogenic properties. One study on a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide , showed significant anti-angiogenic activity in a rat aorta angiogenesis assay. nih.gov The compound inhibited the sprouting of new blood vessels. nih.gov
The anti-angiogenic effect of these compounds is often linked to their ability to inhibit the proliferation of endothelial cells, the cells that line blood vessels. nih.govwaocp.org The aforementioned carbothioamide derivative significantly inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov The mechanism may involve the inhibition of vascular endothelial growth factor (VEGF) signaling, a critical pathway in angiogenesis. waocp.orgmdpi.com Some indole (B1671886) derivatives, a class of compounds related to the pyrimidine derivatives , have been shown to significantly inhibit VEGF. waocp.org The free radical scavenging activity of some of these compounds might also contribute to their anti-angiogenic effects. nih.gov
Antimicrobial Activity Mechanisms
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities. nih.gov
The antimicrobial mechanisms of this compound derivatives are believed to involve the disruption of essential cellular processes in microorganisms. The presence of bromine and other halogen atoms in the structure of these compounds often enhances their antimicrobial efficacy. nih.gov
Studies have shown that various 5-bromo-pyrimidine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a series of 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives were synthesized and showed in vitro antimicrobial activity. researchgate.net The mechanism of action for these compounds is likely related to the inhibition of key microbial enzymes or disruption of the cell membrane. The structure-activity relationship studies of some pyrimidine derivatives have indicated that electron-withdrawing groups, such as chloro, fluoro, bromo, and nitro groups, at specific positions on the phenyl ring attached to the pyrimidine moiety contribute to excellent antibacterial and antifungal activities. nih.gov
Some pyrimidine derivatives have been investigated for their ability to target DNA gyrase, a bacterial enzyme essential for DNA replication, transcription, and repair. nih.gov By inhibiting this enzyme, these compounds can effectively halt bacterial growth. The broad spectrum of activity and the potential for novel mechanisms of action make this compound derivatives a valuable scaffold for the development of new antimicrobial drugs. nih.gov
| Compound Name | Activity | Mechanism of Action |
| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s) | Autophagy Inhibition, Apoptosis Induction | Inhibits ULK1 kinase, leading to blockage of autophagy and induction of apoptosis in NSCLC cells. nih.govresearchgate.net |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Anti-angiogenic | Inhibits blood vessel sprouting and proliferation of HUVECs, possibly through VEGF signaling inhibition and free radical scavenging. nih.gov |
| 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives | Antimicrobial | Exhibits in vitro activity against various microbes, likely through inhibition of essential enzymes or cell membrane disruption. researchgate.net |
Structure Activity Relationship Sar Studies of 4 2 Bromo Phenoxy Pyrimidine Analogs
Impact of Substituents on Biological Efficacy and Target Affinity
The nature and position of halogen substituents on the phenoxy-pyrimidine scaffold play a critical role in modulating biological activity. Halogens, with their varying sizes and electronic properties, can significantly influence binding affinity, selectivity, and pharmacokinetic profiles.
Research on halogenated phenoxychalcones and their corresponding pyrazolines has provided insights into the effects of different halogens. In one study, derivatives with a 4-bromo-phenoxy moiety generally exhibited better cytotoxic activity against breast cancer cell lines compared to their 4-chloro-phenoxy counterparts. nih.gov For instance, chalcones with a 4-bromo-phenoxy group displayed IC50 values ranging from 1.52 to 13.28 µM, while the 4-chloro-phenoxy derivatives had a wider and generally less potent range of 1.87 to 44.20 µM. nih.gov This suggests that the larger and more polarizable bromine atom may form more favorable interactions within the target's binding pocket.
Conversely, in a series of pyrazoline derivatives, those with a 4-chlorophenoxy group were found to be more active than the bromophenoxy analogs. nih.gov This highlights that the optimal halogen can be scaffold-dependent. The presence of electron-withdrawing groups like chlorine is also known to enhance the antimicrobial activity of certain pyrimidine (B1678525) compounds.
Furthermore, the position of the halogen is crucial. Studies on other related heterocyclic compounds have shown that the placement of a halogen, such as a chlorine atom at the para-position of a phenoxy group, can significantly increase binding capacity for certain receptors. nih.gov In the context of antitubercular and anticancer activity, the effect of an iodine substituent on a phenoxy group was found to follow the order: ortho > meta > para. nih.gov
The introduction of fluorine, a small and highly electronegative halogen, can also have profound effects. For example, replacing a hydrogen atom with fluorine can enhance metabolic stability and potency. nih.gov In some instances, a 4-fluorophenyl substituent has been shown to increase lipophilicity and modulate affinity for specific biological targets.
The following table summarizes the impact of different halogenation patterns on the activity of phenoxy-containing compounds based on various studies.
| Compound Series | Halogen Substitution | Observed Activity Trend | Reference |
| Phenoxychalcones | 4-Bromo-phenoxy vs. 4-Chloro-phenoxy | Bromo > Chloro for cytotoxicity | nih.gov |
| Phenoxypyrazolines | 4-Chloro-phenoxy vs. 4-Bromo-phenoxy | Chloro > Bromo for cytotoxicity | nih.gov |
| Aryloxyalkyl piperazines | 2-Chloro-6-methylphenoxy | Most active for 5-HT receptor binding | nih.gov |
| Phenoxy pyrazolylpyrazolines | Fluoro-substituted | High activity against S. pneumoniae and C. albicans | nih.gov |
| Pyrimidine derivatives | Electron-withdrawing groups (e.g., Cl) | Enhanced antimicrobial activity |
The electronic properties of substituents on the phenoxy ring are critical. Electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), can enhance binding affinity to target enzymes. For instance, in a series of pyrimidine-based inhibitors, a 4-trifluoromethyl substituent on the phenoxy moiety led to a compound with dramatic and selective lethal activity against a specific brain cancer cell line, SF-539. tandfonline.com In contrast, electron-donating groups like a 4-methoxy substituent on the phenoxy ring have also shown to enhance activity in certain contexts, suggesting that the optimal electronic nature is target-dependent. tandfonline.com
The position of the substituent on the phenoxy ring also plays a significant role. For example, in a study of aryloxyalkyl derivatives, a 2-chloro-6-methylphenoxy moiety was found to be the most active, indicating that ortho substitution can be favorable. nih.gov Research has shown that ortho substitution of the phenoxy group can increase hydrophobic interactions and enable selective recognition of specific receptors. nih.gov
Steric hindrance introduced by bulky substituents can also impact activity. While bulky groups might improve metabolic stability, they can sometimes reduce solubility or hinder optimal binding. For example, a tert-butylphenoxy moiety was identified as a key structural element for selective inhibition of a hepatocellular carcinoma cell line with a high safety profile. nih.gov
The following table provides examples of how different substitutions on the phenoxy moiety affect the biological activity of related compounds.
| Compound Series | Phenoxy Moiety Substitution | Effect on Activity | Reference |
| Pyrimidine-based inhibitors | 4-Trifluoromethyl | Selective and high activity against SF-539 brain cancer cell line | tandfonline.com |
| Pyrimidine-based inhibitors | 4-Methoxy | Enhanced activity against K-562 cell line | tandfonline.com |
| Aryloxyalkyl derivatives | 2-Chloro-6-methyl | Most exemplary pharmacological properties | nih.gov |
| Sorafenib analogues | tert-Butylphenoxy | Highest activity against Huh7 hepatocellular carcinoma cell line | nih.gov |
| Pyrimidine derivatives | Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Improved binding affinity to target enzymes |
Modifications to the pyrimidine ring itself, particularly at positions 4 and 6, are crucial for determining the biological activity and selectivity of 4-phenoxy-pyrimidine derivatives. The substituents at these positions can influence the electronic characteristics of the pyrimidine ring and its interactions with biological targets.
Studies have shown that variations in substituents on the pyrimidine ring significantly affect potency and selectivity. For instance, in a series of 4,6-disubstituted pyrimidines investigated as dual kinase inhibitors, modifications at these positions were critical for their inhibitory effects on EGFR and VEGFR-2. bwise.kr The introduction of a 5-hydroxyindole (B134679) moiety at the 6-position was found to be crucial for binding to both kinases, while N-methylation of the indole's NH group led to a significant reduction in inhibitory effect, highlighting the importance of this specific hydrogen bond donor. bwise.kr
Furthermore, the nature of the substituent at the 4-position can enhance antimicrobial efficacy. For example, in a study of pyrimidine derivatives, a 4-chlorophenyl substitution on the pyrimidine nucleus was found to enhance its anti-cancer effectiveness. gsconlinepress.com The replacement of a chloro group at the 6-position with different anilines or phenols also leads to varied activities, indicating that this position is a key point for diversification and optimization. bwise.kr
The following table illustrates the impact of substituents at positions 4 and 6 of the pyrimidine ring on biological activity.
| Compound Series | Substitution on Pyrimidine Ring | Observed Effect | Reference |
| 4,6-Disubstituted pyrimidines | 6-(5-Hydroxyindolyloxy) | Crucial for EGFR and VEGFR-2 inhibition | bwise.kr |
| 4,6-Disubstituted pyrimidines | 6-(N-Methyl-5-indolyloxy) | Reduced inhibitory effect on EGFR and VEGFR-2 | bwise.kr |
| Pyrimidine derivatives | 4-Chlorophenyl | Enhanced anti-cancer effectiveness | gsconlinepress.com |
| 4-Phenoxy-6-chloropyrimidine analogs | Modifications at position 4 | Can enhance antimicrobial efficacy | |
| 4-Phenoxy-6-chloropyrimidine analogs | Modifications at position 6 | May affect enzyme inhibition properties |
Stereochemical Considerations and Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, including analogs of 4-(2-bromo-phenoxy)-pyrimidine. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are themselves chiral.
In a study on nature-inspired 3-Br-acivicin isomers and their derivatives, it was found that compounds with the natural (5S, αS) configuration were significantly more active as antimalarial agents than their corresponding enantiomers and diastereoisomers. mdpi.com This suggests that a stereoselective uptake mechanism, possibly mediated by an L-amino acid transport system, is responsible for the enhanced biological activity of the natural isomers. mdpi.com
In another example, two compounds with the same chemical structure but different stereochemistry exhibited drastically different anticancer properties. nih.gov One isomer was more effective against MDA-MB453 breast cancer cells, while the other showed better activity against MCF-7 cells, highlighting how stereochemistry can influence not only the potency but also the selectivity of a drug. nih.gov
These findings underscore the importance of considering stereochemistry in the design and development of new therapeutic agents based on the this compound scaffold.
The table below provides examples of how stereochemistry influences the biological activity of related compounds.
| Compound Series | Stereoisomers | Observed Activity Difference | Reference |
| 3-Br-Acivicin and derivatives | (5S, αS) vs. other isomers | (5S, αS) isomers showed significantly higher antimalarial activity. | mdpi.com |
| Pyrimidine-triazoles | Isomer 1 vs. Isomer 2 | Isomer 1 was more active against MDA-MB453 cells; Isomer 2 was more active against MCF-7 cells. | nih.gov |
Linker Modifications and Their Impact on Pharmacological Profiles
The linker connecting the phenoxy group to the pyrimidine ring is a critical component that can be modified to fine-tune the pharmacological profile of the resulting analogs. Changes in the linker's length, flexibility, and chemical nature can significantly impact potency, selectivity, and pharmacokinetic properties.
In a study on anti-tubercular compounds, modifications to the ether linker between a phenyl ring and a heterocyclic core were investigated. service.gov.uk It was found that extended linkers, such as propenyloxy and propynyloxy, provided greater potencies against replicating M. tuberculosis. service.gov.uk The introduction of larger linker groups generally resulted in higher lipophilicity, which can influence cell permeability and metabolic stability. service.gov.uk
The type of atom in the linker is also crucial. In a series of NOD1/NOD2 signaling antagonists, an oxygen atom as an ether linker connected to the phenoxy group was found to be essential for high activity. nih.gov An oxyethyl linker from the phenoxy group showed better activity than an aminoethyl one, indicating a preference for the ether linkage in this particular scaffold. mdpi.com
Furthermore, the introduction of unsaturation in the linker, such as an alkyne, can increase lipophilicity but does not always translate to more pronounced activity. service.gov.uk This suggests a complex interplay between the linker's properties and its interaction with the target protein.
The following table summarizes the effects of linker modifications on the activity of related compounds.
| Compound Series | Linker Modification | Impact on Activity/Properties | Reference |
| Anti-tubercular biaryl compounds | Extended linkers (propenyloxy, propynyloxy) | Greater potency against replicating M. tuberculosis | service.gov.uk |
| NOD1/NOD2 antagonists | Oxyethyl vs. Aminoethyl linker | Oxyethyl linker showed better activity | mdpi.com |
| Anti-tubercular biaryl compounds | Introduction of an alkyne in the linker | Increased lipophilicity | service.gov.uk |
Bioisosteric Replacements and Their Effects on Target Binding and Selectivity
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. This involves substituting a functional group with another that has similar physical or chemical properties. In the context of this compound analogs, bioisosteric replacements can be used to improve target binding, enhance selectivity, and overcome issues related to metabolism and toxicity. nih.gov
The pyrimidine ring itself can act as a bioisostere for a phenyl ring, often improving pharmacokinetic and pharmacodynamic properties due to its ability to form hydrogen bonds. mdpi.com For example, replacing a phenyl ring with a pyrimidine can introduce nitrogen atoms that act as hydrogen bond acceptors, potentially leading to stronger interactions with the target protein.
In a series of cathepsin S inhibitors, the replacement of a nitrogen atom in the pyrimidine ring with a C-H group (i.e., replacing pyrimidine with pyridine) led to a significant loss of potency. nih.gov This was attributed to the pyrimidine nitrogen's role in activating a key cysteine residue in the enzyme's active site. nih.gov This highlights how a seemingly small change can have a dramatic effect on the mechanism of action.
Bioisosteric replacements can also be applied to the substituents on the phenoxy or pyrimidine rings. For instance, a bromine atom could be replaced with a methylsulfonyl group, which was shown to increase binding to the D2 receptor by 20% in a series of analogs. Similarly, replacing a COOEt group with a cyano group in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives resulted in a remarkable increase in activity as dual CDK2/TRKA inhibitors. mdpi.com
The following table presents examples of bioisosteric replacements and their observed effects on biological activity.
| Original Group | Bioisosteric Replacement | Compound Series | Observed Effect | Reference |
| Phenyl ring | Pyrimidine ring | General | Can improve pharmacokinetic/pharmacodynamic properties | mdpi.com |
| Pyrimidine ring | Pyridine ring | Cathepsin S inhibitors | Significant loss of potency | nih.gov |
| Bromine atom | Methylsulfonyl group | Piperazinyl-pyrimidine analogs | 20% increase in D2 receptor binding | |
| COOEt group | Cyano group | Pyrazolo[1,5-a]pyrimidine derivatives | Remarkable increase in dual CDK2/TRKA inhibitory activity | mdpi.com |
Correlation of Computational Data with Experimental SAR Observations
The integration of computational modeling with experimental synthesis and biological evaluation is a cornerstone of modern drug discovery. For analogs of this compound, computational techniques such as molecular docking and pharmacophore modeling have been instrumental in rationalizing and predicting the structure-activity relationships (SAR) observed experimentally. These in silico methods provide insights into the molecular interactions between the pyrimidine derivatives and their target proteins, thereby guiding the design of more potent and selective analogs.
In the development of novel kinase inhibitors, computational studies are frequently employed to predict the binding affinity and orientation of designed compounds within the ATP-binding pocket of the target kinase. bohrium.comnih.gov For instance, in a study focused on creating dual epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a series of 4-methoxyphenyl (B3050149) pyrimidine derivatives were designed and synthesized. bohrium.comnih.gov Deep computational analyses, including molecular docking, pharmacokinetic profiling (ADMET), and toxicity predictions, were performed on the designed compounds before their synthesis. bohrium.com The experimental results showed a strong correlation with the computational predictions.
One of the most potent compounds identified, compound 12 , exhibited significant antiproliferative effects against five different cancer cell lines and potent inhibitory activity against both EGFR and VEGFR-2. bohrium.comnih.gov The high experimental activity of compound 12 was consistent with the favorable binding modes and interactions predicted by the molecular docking studies, validating the computational model and demonstrating a successful correlation between the in silico data and the experimental SAR. bohrium.comnih.gov
| Compound | Target | Experimental Activity (IC₅₀) | Correlation with Computational Data |
|---|---|---|---|
| Compound 12 | EGFR | 0.071 µM | High experimental potency correlated with favorable binding modes and interactions predicted by molecular docking studies. bohrium.comnih.gov |
| Compound 12 | VEGFR-2 | 0.098 µM | |
| Erlotinib (Reference) | EGFR | 0.063 µM | N/A (Reference standard) |
| Sorafenib (Reference) | VEGFR-2 | 0.041 µM |
Similarly, research into UNC51-like kinase 1 (ULK1) inhibitors for the treatment of non-small cell lung cancer (NSCLC) involved the synthesis of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives. researchgate.netnih.gov Pharmacophore modeling was used to identify key anchoring features for ULK1 binding, which guided the synthesis of the compound series. researchgate.net The experimental results were then explained through further computational analysis. The most active compound, 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine ), potently inhibited the proliferation of A549 cancer cells and showed strong inhibitory activity against the ULK1 kinase. researchgate.netnih.gov A comparative docking analysis between compound 3s and another known inhibitor, SBI-0206965 , elucidated the crucial role of a hydrogen-bond donor in the activity of 3s , thereby providing a clear molecular basis for the superior experimental efficacy observed. researchgate.netnih.gov
| Compound | Key Feature | Experimental Finding | Computational Correlation |
|---|---|---|---|
| Compound 3s | 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine | Most active ULK1 inhibitor in the series; inhibited proliferation of A549 cells. researchgate.netnih.gov | Docking analysis revealed the critical role of the H-bond donor, explaining its high potency compared to other analogs. researchgate.net |
In the discovery of dual endothelin (ET) receptor antagonists like Macitentan , extensive SAR studies were performed on pyrimidine-containing scaffolds. acs.org While the primary scaffold differs from this compound, the principles of substitution on the pyrimidine ring offer valuable correlative insights. Experimental data revealed that substituents at the 5-position of the pyrimidine ring significantly influenced receptor affinity. For example, introducing a 5-bromo or 5-methylthio group to the pyrimidine ring enhanced the affinity for both ET_A and ET_B receptors considerably. acs.org Conversely, a 5-methyl substituent was found to be less potent. acs.org These experimental findings align with computational models of the endothelin receptor binding site, which would predict that the space and electronic environment at the 5-position can favorably accommodate halogen or sulfur-containing groups, leading to improved binding interactions, while a simple alkyl group like methyl is less optimal. The successful development of potent antagonists was guided by this iterative process of experimental testing and computational validation. acs.org
| Pyrimidine Ring Substituent (Position 5) | Effect on Receptor Affinity (Experimental) | Computational Rationale (Inferred) |
|---|---|---|
| -Cl (Chloro) | Improved affinity for ET_A. acs.org | The binding pocket likely has space and favorable electrostatic interactions for halogen or methoxy (B1213986) groups at this position. acs.org |
| -Br (Bromo) | Improved affinity for ET_A and slightly for ET_B. acs.org | |
| -OCH₃ (Methoxy) | Improved affinity for ET_A and slightly for ET_B. acs.org | |
| -SCH₃ (Methylthio) | Significantly improved affinity for both ET_A and ET_B. acs.org | The sulfur atom may form specific favorable interactions within the receptor pocket. acs.org |
| -CH₃ (Methyl) | Less potent on both receptors compared to unsubstituted analog. acs.org | A simple alkyl group is less optimal for binding interactions compared to more electronegative or larger groups. acs.org |
Potential Applications and Future Directions in Chemical Biology Research
Development of Biological Probes and Chemical Tools for Mechanistic Studies
The development of specialized molecular probes is essential for dissecting complex biological pathways. The 4-(2-Bromo-phenoxy)-pyrimidine scaffold is well-suited for the creation of such tools. Brominated pyrimidine (B1678525) derivatives are recognized for their utility in developing probes to investigate biological systems and enzyme functions.
A prominent example of this application is in the study of autophagy, a cellular degradation process implicated in diseases like cancer. Researchers have developed derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine as potent inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of autophagy. researchgate.net These compounds, discovered through advanced techniques like docking-based pharmacophore modeling, serve as chemical tools to modulate the autophagy pathway, allowing for detailed mechanistic studies of its role in cancer cell survival and apoptosis. researchgate.net The bromo-substituent on the phenoxy ring can be leveraged for further modifications, such as the attachment of fluorescent reporters or biotin (B1667282) tags, to create probes for visualizing target engagement and localization within the cell. The reactivity of the bromine atom also allows for the design of covalent probes that can irreversibly bind to a target protein, facilitating its identification and the study of its function.
Lead Optimization Strategies in Early Drug Discovery Research
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). scienceopen.comnih.gov The this compound structure represents a "privileged scaffold" that is frequently employed in this process. researchgate.net The pyrimidine ring itself is known to improve the physicochemical properties of drug candidates, often acting as a bioisostere for phenyl groups and forming key hydrogen bonds with protein targets. nih.gov
Numerous studies highlight the use of the phenoxy-pyrimidine core in lead optimization:
Kinase Inhibitors: A class of 4-phenoxy-pyrimidine derivatives was designed and synthesized as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, two kinases involved in cancer progression. rsc.orgrsc.org Structure-activity relationship (SAR) studies revealed that substitutions on the phenoxy-pyrimidine core were critical for achieving high potency and selectivity. rsc.orgrsc.org Similarly, 4-phenyl-pyrimidine derivatives have been optimized to act as highly selective covalent inhibitors of Janus kinase 3 (JAK3) for treating autoimmune diseases by introducing a tether that binds to a unique cysteine residue in the enzyme. nih.gov
Receptor Antagonists: The discovery of Macitentan, an orally active dual endothelin receptor antagonist, involved the strategic introduction of a pyrimidine ring to a lead compound, which significantly improved its affinity for the target receptors. acs.org
Bone Anabolic Agents: In the search for new treatments for osteoporosis, a series of pyrimidine derivatives were evaluated, leading to the identification of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide as a highly potent bone anabolic agent. nih.gov This discovery was the result of systematic optimization of the pyrimidine scaffold. nih.gov
The 2-bromo substituent on the phenoxy ring of this compound provides a key modification point. Medicinal chemists can use this position to introduce various chemical groups to probe the binding pocket of a target protein, thereby optimizing the compound's affinity and selectivity, as demonstrated in the table below.
Table 1: Examples of Lead Optimization on the Phenoxy-Pyrimidine Scaffold
| Scaffold/Derivative | Target | Key Modification Strategy | Outcome | Reference |
|---|---|---|---|---|
| 4-Phenoxy-pyrimidine | VEGFR-2 / c-Met | Synthesis of various urea (B33335) derivatives on the phenoxy moiety. | Compound 23k showed excellent dual inhibitory activity (IC₅₀ = 1.05 µM for VEGFR-2, 1.43 µM for c-Met). rsc.org | rsc.org |
| 4-Phenyl-pyrimidine | Janus Kinase 3 (JAK3) | Introduction of a covalent binding tether to attach to Cys909 residue. | Compound 12 exhibited potent and highly selective JAK3 inhibition (IC₅₀ = 1.7 nM). nih.gov | nih.gov |
Role in Agrochemical Research and Development (mechanistic focus)
The pyrimidine heterocycle is a vital component in the agrochemical industry. researchgate.net A review of pyrimidine chemistry in crop protection highlights that pyrimidine compounds with a substituent at the 4-position are often effective pesticides. researchgate.net This positions the this compound scaffold as a structure of interest for developing new herbicides, fungicides, and insecticides.
From a mechanistic standpoint, pyrimidine derivatives can interfere with essential biochemical pathways in weeds and pests. A notable mechanism for herbicide action is the disruption of pyrimidine biosynthesis. pnas.org This pathway is crucial for the production of DNA, RNA, glycoproteins, and phospholipids (B1166683) in plants. pnas.org Specific enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), have been validated as viable targets for weed control. pnas.org Inhibition of this enzyme leads to a depletion of pyrimidines, ultimately arresting plant growth and development. pnas.org
The this compound scaffold serves as a promising starting point for designing novel agrochemicals that could operate through such mechanisms. The bromo-phenoxy-pyrimidine core can be systematically modified to optimize its binding to a specific enzyme target, like DHODH. The bromine atom, in particular, allows for the introduction of diverse functional groups to enhance potency, selectivity against the target weed species, and environmental safety profile. Furthermore, compounds like 5-Bromo-2-(4-nitrophenoxy)pyrimidine are recognized as important building blocks in the synthesis of new agrochemicals, underscoring the value of this chemical class in the field. lookchem.com
Advanced Synthetic Intermediate Utility in Complex Organic Synthesis
Beyond its direct biological applications, this compound is a valuable synthetic intermediate or building block for constructing more complex molecules. The pyrimidine ring is a common feature in many functional molecules, and having a pre-formed, functionalized version of this core simplifies multi-step synthetic routes. nih.govresearchgate.net
The utility of this scaffold is exemplified by its similarity to key intermediates used in the synthesis of high-value pharmaceuticals. For instance, the closely related compound 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a crucial intermediate in the manufacture of Ibrutinib, a kinase inhibitor used to treat certain cancers. google.com This demonstrates how the phenoxy-heterocycle motif is a key structural element in modern drug synthesis.
The true synthetic versatility of this compound lies in the reactivity of its constituent parts:
The Bromine Atom: The bromine on the phenoxy ring is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of complex derivatives.
The Pyrimidine Ring: The ether linkage to the pyrimidine ring is typically formed via a nucleophilic aromatic substitution (SNAr) reaction, where a chloropyrimidine is treated with a phenol (B47542). acs.org This reaction is robust and allows for the coupling of various substituted phenols and pyrimidines.
Table 2: Key Synthetic Transformations Involving the Phenoxy-Pyrimidine Scaffold
| Reaction Type | Starting Materials | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2,4,5-Trichloropyrimidine, Substituted Aniline | DIPEA, Isopropanol | 4-Anilino-2,5-dichloropyrimidine derivative | nih.gov |
| Etherification (SNAr) | 5-Bromo-4,6-dichloropyrimidine, Ethylene (B1197577) Glycol | Sodium Hydride (NaH), THF | Pyrimidine-alkoxy-alcohol intermediate | acs.org |
| Suzuki Coupling | Brominated Pyrimidine Intermediate, Arylboronic Acid | Palladium Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃) | Aryl-substituted Pyrimidine derivative | nih.gov |
Catalytic Applications in Organic Synthesis (e.g., as a ligand)
While direct applications of this compound as a catalyst are not extensively documented, its structural features suggest significant potential for its use as a ligand in transition metal catalysis. The design of effective ligands is paramount for controlling the reactivity and selectivity of metal catalysts.
The pyrimidine ring contains two nitrogen atoms which can act as Lewis basic sites to coordinate with a metal center. This coordination ability is well-established for related heterocycles. For example, 4-(2-pyridyl)-pyrimidine has been used as a "corner ligand" in supramolecular chemistry to construct well-defined molecular architectures with metal ions. nih.gov This demonstrates the principle of using pyrimidine-based structures to direct the assembly of metal complexes.
Furthermore, phenoxy-based ligands are widely used in catalysis. Ruthenium(III) complexes bearing phenoxy-imine ligands have been shown to be effective catalysts for oxidation reactions. jcsp.org.pk The electronic properties of the phenoxy ring can be tuned to modulate the activity of the metallic center.
Therefore, this compound can be viewed as a potential scaffold for novel ligand development. The pyrimidine nitrogens could bind to a metal, while the 2-bromo-phenoxy group could be used to fine-tune the steric and electronic environment around the catalytic center. The bromine atom itself could serve as an additional site for modification, for instance, to attach the ligand to a solid support for developing recyclable heterogeneous catalysts. Future research could explore the synthesis of metal complexes of this compound and evaluate their catalytic activity in various organic transformations, such as cross-coupling, hydrogenation, or oxidation reactions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine |
| UNC51-like kinase 1 (ULK1) |
| 4-phenoxy-pyrimidine |
| Vascular endothelial growth factor receptor 2 (VEGFR-2) |
| Janus kinase 3 (JAK3) |
| Macitentan |
| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide |
| Dihydroorotate Dehydrogenase (DHODH) |
| 5-Bromo-2-(4-nitrophenoxy)pyrimidine |
| 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine |
| Ibrutinib |
| 4-(2-pyridyl)-pyrimidine |
| 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine |
| 4 bromo phenyl 6 methyl pyrimidine 2 amine |
| 2,4,5-Trichloropyrimidine |
| 5-Bromo-4,6-dichloropyrimidine |
| 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine |
| Trimethyl-p-phenoxyphenyl tin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
